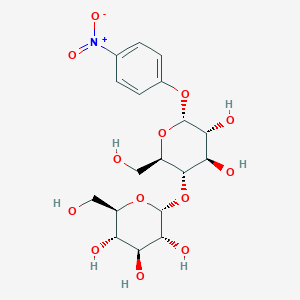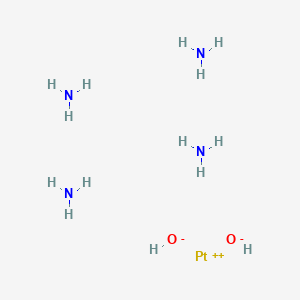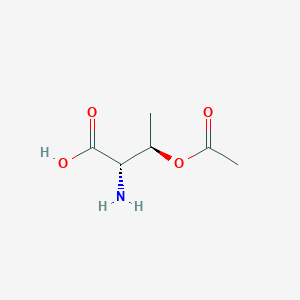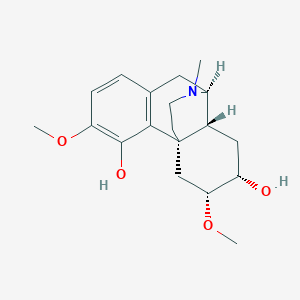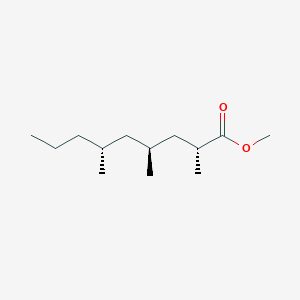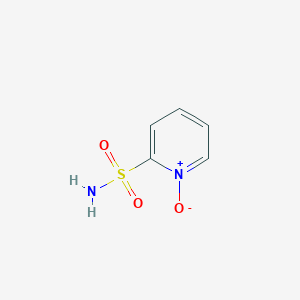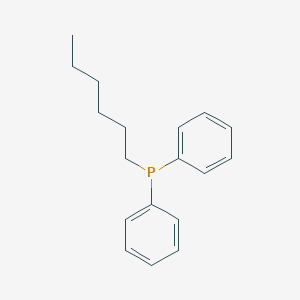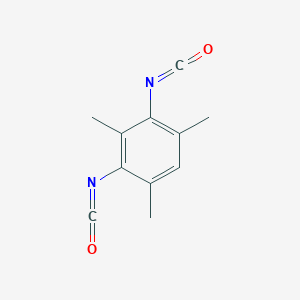
2,4,6-Trimethyl-1,3-phenylene diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-1,3-phenylene diisocyanate is an organic compound with the molecular formula C11H10N2O2. It is a white crystalline solid that is primarily used as an intermediate in the production of various polymers and coatings. The compound is known for its high reactivity due to the presence of two isocyanate groups, which makes it valuable in industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethyl-1,3-phenylene diisocyanate can be synthesized from 2,4,6-trimethyl-1,3-phenylenediamine through a reaction with di-tert-butyl dicarbonate. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent the isocyanate groups from reacting with moisture .
Industrial Production Methods: In industrial settings, the compound is produced by phosgenation of 2,4,6-trimethyl-1,3-phenylenediamine. This process involves the reaction of the diamine with phosgene gas in the presence of a solvent like toluene. The reaction is highly exothermic and requires careful control of temperature and pressure to ensure safety and high yield .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyl-1,3-phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: The compound can polymerize with polyols to form polyurethanes, which are widely used in foams, elastomers, and coatings.
Substitution Reactions: It can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used in addition reactions to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the polymerization reactions.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Scientific Research Applications
2,4,6-Trimethyl-1,3-phenylene diisocyanate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various polymers and advanced materials.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is employed in the development of drug delivery systems and medical coatings.
Industry: The compound is extensively used in the production of polyurethanes, which are utilized in foams, adhesives, sealants, and coatings
Mechanism of Action
The reactivity of 2,4,6-Trimethyl-1,3-phenylene diisocyanate is primarily due to the presence of the isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of a tetrahedral intermediate, which then rearranges to form the final product. This reactivity makes the compound valuable in the formation of polymers and other materials .
Comparison with Similar Compounds
1,3-Diisocyanato-2,4,6-triisopropylbenzene: Similar in structure but with isopropyl groups instead of methyl groups.
2,4-Diisocyanato-1,3,5-trimethylbenzene: Another isomer with similar reactivity but different substitution pattern
Uniqueness: 2,4,6-Trimethyl-1,3-phenylene diisocyanate is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other isomers. The presence of three methyl groups enhances its solubility and reactivity, making it particularly useful in the synthesis of specialized polymers and coatings .
Properties
IUPAC Name |
2,4-diisocyanato-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-8(2)11(13-6-15)9(3)10(7)12-5-14/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVNEGAPNXBADJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N=C=O)C)N=C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369891 |
Source


|
| Record name | 2,4,6-Trimethyl-1,3-phenylene diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16959-10-7 |
Source


|
| Record name | 2,4,6-Trimethyl-1,3-phenylene diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethyl-1,3-phenylene diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
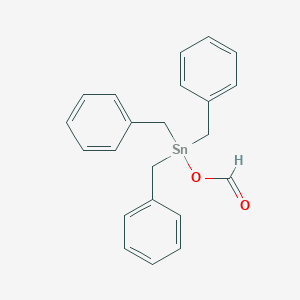
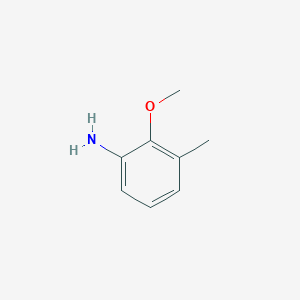
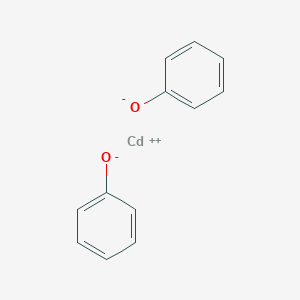
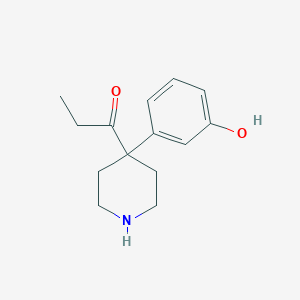
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)

